Acetic acid, 2-[[2-(1-methylethyl)phenyl]amino]-2-oxo-, ethyl ester
Description
This compound is an ethyl ester derivative of oxamic acid (2-amino-2-oxoacetic acid), featuring a 2-(1-methylethyl)phenyl (isopropylphenyl) substituent on the amino group. Its IUPAC name reflects the ethyl ester backbone, a ketone (oxo) group, and the aryl substitution pattern. Key structural features include:
- Ethyl ester group: Enhances lipophilicity and stability compared to free acids.
- Aryl substitution: The 2-isopropylphenyl group may influence steric effects and intermolecular interactions.
Properties
IUPAC Name |
ethyl 2-oxo-2-(2-propan-2-ylanilino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-4-17-13(16)12(15)14-11-8-6-5-7-10(11)9(2)3/h5-9H,4H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAJRCGDWYJLDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=CC=C1C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Acetic acid, 2-[[2-(1-methylethyl)phenyl]amino]-2-oxo-, ethyl ester is an organic compound notable for its unique structure, which includes an acetic acid moiety and an ethyl ester functional group. This compound has gained attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure
The compound can be represented by the following chemical structure:
- Chemical Formula : CHN\O
The presence of a phenyl group substituted with an isopropylamine enhances its lipophilicity, which may improve cellular uptake compared to simpler analogs.
Biological Activities
Research indicates that acetic acid derivatives exhibit a range of biological activities. The specific biological activities associated with this compound include:
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. The structure-activity relationship (SAR) indicates that the presence of certain functional groups can enhance cytotoxicity against various cancer cell lines.
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities. The potential for this compound to exhibit similar effects warrants further investigation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Cytotoxicity in cancer cell lines | |
| Antimicrobial | Potential antibacterial activity | |
| Enzyme Inhibition | Possible inhibition of specific enzymes |
Case Studies and Research Findings
Several studies have explored the biological activity of acetic acid derivatives. Here are notable findings relevant to the compound :
-
Antitumor Studies :
- A study evaluated the cytotoxic effects of structurally related compounds on various cancer cell lines, revealing that modifications in the phenyl ring significantly impacted activity levels. The IC values indicated promising anticancer potential, with some derivatives outperforming standard treatments like doxorubicin .
- Antimicrobial Research :
- Enzyme Interaction Studies :
Scientific Research Applications
Medicinal Chemistry
Acetic acid derivatives play a significant role in the development of pharmaceuticals. The compound is utilized for:
- Synthesis of Bioactive Molecules : It serves as an intermediate in the synthesis of various bioactive compounds. For instance, it has been involved in the condensation reactions that yield complex structures with potential therapeutic applications .
- Anticancer Research : Studies have shown that similar compounds exhibit cytotoxic effects on cancer cell lines. The structure of acetic acid derivatives allows for modifications that can enhance their efficacy as anticancer agents .
Agricultural Applications
In agriculture, this compound can be explored for:
- Pesticide Development : The unique molecular structure allows it to act as a precursor for developing novel pesticides. Research indicates that derivatives can be designed to target specific pests while minimizing environmental impact .
- Plant Growth Regulators : Compounds similar to acetic acid derivatives have been studied for their ability to promote plant growth and resistance to diseases, making them valuable in sustainable agriculture practices .
Material Science
In material science, the compound can be applied in:
- Polymer Synthesis : Acetic acid derivatives are used in the synthesis of polymers with specific properties. This includes the development of biodegradable plastics and coatings that are environmentally friendly .
- Nanomaterials : Research indicates potential applications in the synthesis of nanomaterials where such compounds act as stabilizers or precursors for nanostructures used in electronics and photonics .
Case Study 1: Synthesis of Anticancer Agents
A study conducted on the synthesis of 2-amino-6-phenyl-5-p-tolylazonicotinic acid ethyl ester involved using acetic acid as a solvent and reaction medium. This method allowed for high yields and purity of the final product, demonstrating the compound's utility in drug synthesis .
Case Study 2: Development of Pesticides
Research on the application of acetic acid derivatives in pesticide formulation showed promising results where modified compounds exhibited enhanced insecticidal activity against common agricultural pests. This study highlights the potential for creating more effective and less toxic agricultural chemicals .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and amide functional groups undergo hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Ester Hydrolysis | Aqueous HCl (acidic) or NaOH (basic) | 2-[[2-(1-Methylethyl)phenyl]amino]-2-oxoacetic acid + ethanol | Rate depends on pH and temperature. |
| Amide Hydrolysis | Prolonged heating with H₂SO₄ | 2-(1-Methylethyl)aniline + oxalic acid derivatives | Requires harsh conditions due to amide stability. |
Nucleophilic Substitution
The α-keto carbonyl group participates in nucleophilic additions:
Reaction with Amines
-
Primary or secondary amines attack the α-keto carbonyl, forming substituted hydrazides or ureas. For example:
This reaction is pH-sensitive, with optimal yields achieved in polar aprotic solvents like DMF.
Grignard Reagent Addition
-
Grignard reagents (e.g., CH₃MgBr) add to the ketone group, producing tertiary alcohols:
Side products may include over-addition or ester group cleavage.
Reduction Reactions
The ketone group is reducible to a secondary alcohol:
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄ | Ethanol, 0°C | Ethyl 2-[(2-isopropylphenyl)amino]-2-hydroxyacetate | ~60% |
| LiAlH₄ | Dry THF, reflux | Ethylene glycol derivative (via over-reduction) | <30% |
Elimination Reactions
Under dehydrating conditions (e.g., P₂O₅), the α-keto ester may undergo elimination to form an α,β-unsaturated ester:
This reaction is less favorable due to steric hindrance from the isopropyl group.
Spectroscopic Analysis of Reaction Pathways
-
IR Spectroscopy : Loss of ester C=O stretch (1740 cm⁻¹) and ketone C=O stretch (1715 cm⁻¹) confirms reduction or hydrolysis.
-
¹H NMR : Post-reduction, the ketone proton (δ 3.8 ppm) disappears, and new hydroxyl protons (δ 1.5–2.0 ppm) emerge .
Kinetic and Mechanistic Insights
-
Hydrolysis Kinetics : Pseudo-first-order kinetics observed in basic hydrolysis (k = 0.012 min⁻¹ at 25°C).
-
Steric Effects : The 2-isopropyl group on the phenyl ring slows nucleophilic attacks by ~40% compared to unsubstituted analogs.
Stability and Side Reactions
Comparison with Similar Compounds
Structural Comparisons
The table below highlights structural variations among ethyl oxamate derivatives:
Key Observations :
Physical and Chemical Properties
Data from structurally related compounds:
Notes:
- Hazard Profiles : Compounds like the 4-ethylphenyl derivative are classified as toxic (H302), corrosive (H319), and environmentally hazardous (H410), suggesting similar risks for the target compound.
- Solubility Trends : Lipophilic substituents (e.g., isopropylphenyl) likely reduce aqueous solubility compared to polar groups (e.g., trifluoroethyl).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
